4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring substituted with a chloro group and a cyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclobutylmethyl group: This step can involve the alkylation of the pyrazole ring using cyclobutylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation might produce a ketone or aldehyde derivative.
Scientific Research Applications
4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(cyclopropylmethyl)-1H-pyrazol-3-amine
- 4-chloro-1-(cyclopentylmethyl)-1H-pyrazol-3-amine
- 4-chloro-1-(cyclohexylmethyl)-1H-pyrazol-3-amine
Uniqueness
4-chloro-1-(cyclobutylmethyl)-1H-pyrazol-3-amine is unique due to the presence of the cyclobutylmethyl group, which imparts distinct steric and electronic properties compared to its analogs. This can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C8H12ClN3 |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
4-chloro-1-(cyclobutylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-12(11-8(7)10)4-6-2-1-3-6/h5-6H,1-4H2,(H2,10,11) |
InChI Key |
YSFHMTZPVWFTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
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